molecular formula C15H15IO B1342008 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene CAS No. 126312-61-6

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene

Cat. No. B1342008
CAS RN: 126312-61-6
M. Wt: 338.18 g/mol
InChI Key: ICHZYYGVAKLSCT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (5-BI-1,3-DMB) is a chemical compound that has been studied for its potential applications in various scientific research fields. 5-BI-1,3-DMB is an aromatic compound, containing an aryl ring with a benzyloxy substituent and an iodomethyl substituent. It is an important intermediate in the synthesis of a variety of compounds, and has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 5-BI-1,3-DMB has also been investigated for its potential biological and physiological effects. In

Scientific Research Applications

Tyrosinase Inhibition

Compounds similar to “5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene” have shown potent inhibitory effects on tyrosinase, an enzyme that plays a key role in the production of melanin . This makes them potential candidates for the development of anti-melanogenic agents .

Use in Organic Synthesis

Iodinated organics are important derivatives in synthetic chemistry. They are often preferred over their brominated counterparts in coupling reactions, as they lead to better yields and shorter reaction times . Compounds similar to “2-iodo-1,3-dimethyl-5-phenylmethoxybenzene” could potentially be used as intermediaries in the design of new materials .

properties

IUPAC Name

2-iodo-1,3-dimethyl-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHZYYGVAKLSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600515
Record name 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene

CAS RN

126312-61-6
Record name 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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